N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The presence of both methoxy and methylphenyl groups in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Mode of Action
TBK1 is composed of an N-terminal kinase domain (KD), which contains an activation loop controlling its catalytic activity, and three C-terminal regulatory domains . Upon recognition of an upstream signal and recruitment to signaling complexes, TBK1 becomes activated either through local clustering of TBK1 molecules or by IKKβ phosphorylation of TBK1 serine residue 172 within its KD activation loop . Both of these lead to the formation of a productive active site center .
Result of Action
While TBK1 activation can promote host survival during infection, an unchecked TBK1 response can lead to detrimental effects ranging from cellular proliferation in transformed cells and insulin resistance to numerous autoimmune disorders, obesity, and glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile oxide under mild conditions.
Coupling with the methoxyphenyl group: The oxadiazole intermediate is then coupled with a 3-methoxyphenyl derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final amidation step: The resulting intermediate is then subjected to amidation with a 3-(4-methylphenyl)propanoic acid derivative to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted aromatic derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide has been investigated for various scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its ability to interact with biological targets.
Agriculture: Possible application as a pesticide or herbicide, leveraging its bioactive properties.
Materials Science: Utilization in the development of novel materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
- N-(3-methoxyphenyl)-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
- N-(3-methoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
- N-(3-methoxyphenyl)-3-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]propanamide
Comparison:
- Uniqueness: The presence of the 4-methylphenyl group in N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide distinguishes it from its analogs, potentially altering its biological activity and chemical reactivity.
- Chemical Properties: Variations in the substituents on the aromatic rings can lead to differences in solubility, stability, and reactivity.
- Biological Activity: The specific substituents can influence the compound’s interaction with biological targets, affecting its efficacy and safety profile.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-6-8-14(9-7-13)19-21-18(25-22-19)11-10-17(23)20-15-4-3-5-16(12-15)24-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGSKXBMQAQUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.